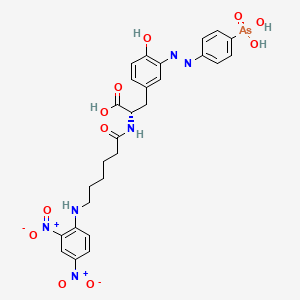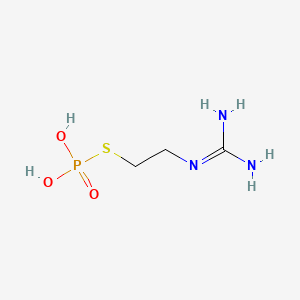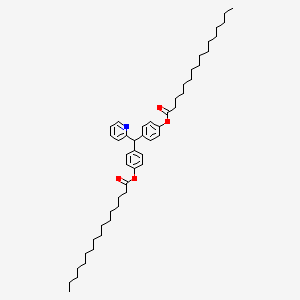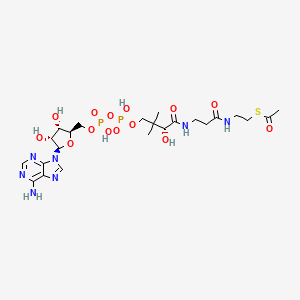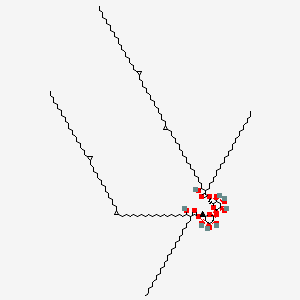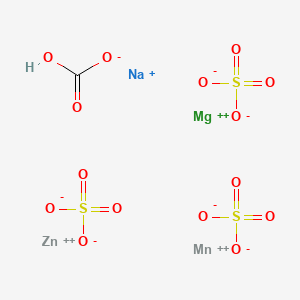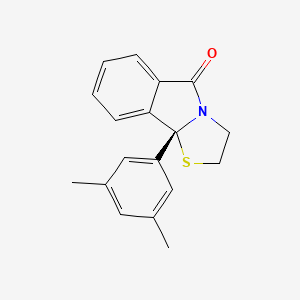![molecular formula C19H22N2 B1197084 Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)
Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)prop-1-enyl]pyridine is a member of styrenes.
Applications De Recherche Scientifique
Metabolite Research
Pyridine derivatives, similar to the compound , have been studied as metabolites with potential therapeutic applications. One study explored the E and Z isomers of 2-[2-(3-chlorophenyl)-1-phenyl-1-propenyl]pyridine as hypocholesteremic agents in rats, showing interest in their bioactive properties (Kokosa et al., 1978).
Polymer Science
In polymer science, pyridine derivatives are used in the synthesis of novel materials. For instance, a study demonstrated the use of a pyridine-containing diamine in the creation of poly(pyridine−imide) with good thermal stability and dielectric properties (Liaw et al., 2007).
Medicinal Chemistry
Pyridine derivatives play a significant role in medicinal chemistry. A study on 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine highlighted its potential as a selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).
Chemical Synthesis
The compound has been involved in chemical synthesis studies. For example, research on the synthesis of various pyridine and fused pyridine derivatives sheds light on its versatility in creating diverse chemical structures (Al-Issa, 2012).
Material Science
In material science, pyridine derivatives are used to enhance properties of materials. Research into high transparent polyimides containing pyridine and biphenyl units showed improved thermal, mechanical, and optical properties (Guan et al., 2015).
Insecticide Research
There's also interest in pyridine derivatives as potential insecticides. A study synthesized and tested the toxicity of pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity (Bakhite et al., 2014).
Propriétés
Nom du produit |
Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)- |
|---|---|
Formule moléculaire |
C19H22N2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11- |
Clé InChI |
CBEQULMOCCWAQT-WQRHYEAKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3 |
SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




